molecular formula C15H19NO4 B13515060 (S)-3-(1-((Benzyloxy)carbonyl)pyrrolidin-2-yl)propanoic acid

(S)-3-(1-((Benzyloxy)carbonyl)pyrrolidin-2-yl)propanoic acid

Cat. No.: B13515060
M. Wt: 277.31 g/mol
InChI Key: MVHUUGASVWTMMM-ZDUSSCGKSA-N
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Description

3-[(2S)-1-[(benzyloxy)carbonyl]pyrrolidin-2-yl]propanoic acid is a complex organic compound with a unique structure that includes a pyrrolidine ring and a benzyloxycarbonyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[(2S)-1-[(benzyloxy)carbonyl]pyrrolidin-2-yl]propanoic acid typically involves multiple steps, starting from readily available starting materials. One common synthetic route involves the protection of the amino group of pyrrolidine with a benzyloxycarbonyl (Cbz) group, followed by the addition of a propanoic acid moiety. The reaction conditions often require the use of protecting groups, catalysts, and specific solvents to ensure high yield and purity .

Industrial Production Methods

Industrial production methods for this compound are less documented, but they likely involve scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions, using continuous flow reactors, and employing advanced purification techniques to achieve the desired product at a larger scale .

Chemical Reactions Analysis

Types of Reactions

3-[(2S)-1-[(benzyloxy)carbonyl]pyrrolidin-2-yl]propanoic acid can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. The reaction conditions vary depending on the desired transformation but often involve controlled temperatures and specific solvents .

Major Products Formed

The major products formed from these reactions depend on the type of reaction and the reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce the deprotected amine .

Scientific Research Applications

3-[(2S)-1-[(benzyloxy)carbonyl]pyrrolidin-2-yl]propanoic acid has several scientific research applications:

Mechanism of Action

The mechanism of action of 3-[(2S)-1-[(benzyloxy)carbonyl]pyrrolidin-2-yl]propanoic acid involves its interaction with specific molecular targets. The benzyloxycarbonyl group can be cleaved under certain conditions, revealing an active site that can interact with enzymes or receptors. This interaction can modulate biological pathways, leading to various effects .

Comparison with Similar Compounds

Similar Compounds

  • (2S)-2-[(Benzyloxy)carbonyl]amino-3-(1-trityl-1H-imidazol-4-yl)propanoic acid
  • (2S)-2-(acetylamino)-3-(1H-imidazol-5-yl)propanoic acid
  • (2S)-2-amino-3-(4-ethoxyphenyl)propanoic acid

Uniqueness

3-[(2S)-1-[(benzyloxy)carbonyl]pyrrolidin-2-yl]propanoic acid is unique due to its specific combination of a pyrrolidine ring and a benzyloxycarbonyl group. This structure imparts distinct chemical properties and reactivity, making it valuable for specific applications in research and industry .

Properties

Molecular Formula

C15H19NO4

Molecular Weight

277.31 g/mol

IUPAC Name

3-[(2S)-1-phenylmethoxycarbonylpyrrolidin-2-yl]propanoic acid

InChI

InChI=1S/C15H19NO4/c17-14(18)9-8-13-7-4-10-16(13)15(19)20-11-12-5-2-1-3-6-12/h1-3,5-6,13H,4,7-11H2,(H,17,18)/t13-/m0/s1

InChI Key

MVHUUGASVWTMMM-ZDUSSCGKSA-N

Isomeric SMILES

C1C[C@H](N(C1)C(=O)OCC2=CC=CC=C2)CCC(=O)O

Canonical SMILES

C1CC(N(C1)C(=O)OCC2=CC=CC=C2)CCC(=O)O

Origin of Product

United States

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